5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a methoxybenzyl-substituted pyridinone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the methoxybenzyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines
Scientific Research Applications
5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its potential anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one
- 5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one
- 5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one
Uniqueness
What sets 5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one apart from similar compounds is the presence of the fluorophenyl group Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-methoxyphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-27-18-4-2-3-14(11-18)12-25-13-16(7-10-19(25)26)21-23-20(24-28-21)15-5-8-17(22)9-6-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUXFZHTAXTLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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